1-(1-Amino-2-methylbutan-2-yl)-3-methylcyclobutan-1-ol

Description

Chemical Identity and Structural Fundamentals

Systematic Nomenclature and Molecular Taxonomy

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as 1-(1-aminobutan-2-yl)-3-methylcyclobutan-1-ol . Its molecular formula, $$ \text{C}9\text{H}{19}\text{NO} $$, reflects a molecular weight of 157.25 g/mol. The name derives from the cyclobutane parent structure, where:

- Position 1 bears a hydroxyl (-OH) group and a 1-aminobutan-2-yl substituent.

- Position 3 contains a methyl (-CH$$_3$$) group.

The 1-aminobutan-2-yl substituent is a four-carbon chain with an amino (-NH$$_2$$) group at carbon 1 and a branching methyl group at carbon 2. This compound belongs to the amino alcohol class, characterized by concurrent amine and alcohol functionalities, which confer reactivity in organic synthesis and potential biological interactions.

Atomic Connectivity and Stereochemical Configuration

IUPAC-Validated Structural Representation

The structural formula, represented by the SMILES notation CCC(CN)C1(CC(C1)C)O, reveals:

- A cyclobutane ring with hydroxyl and 1-aminobutan-2-yl groups at carbon 1.

- A methyl group at carbon 3 of the cyclobutane.

- The butan-2-yl chain branches at carbon 2, hosting an amino group at carbon 1.

The cyclobutane ring adopts a puckered conformation to alleviate angle strain, with substituents occupying equatorial and axial positions relative to the ring plane.

Chirality and Diastereomeric Relationships

Two chiral centers exist in this molecule:

- Cyclobutane Carbon 1 : Bonded to -OH, the 1-aminobutan-2-yl group, and two distinct ring carbons (C2 and C4).

- Butan-2-yl Carbon 2 : Attached to -NH$$2$$, a methyl group, and two non-equivalent CH$$2$$ groups.

These centers generate four stereoisomers (2$$^2$$ = 4), comprising two enantiomeric pairs. For example:

- (1R,2'R) and (1S,2'S) are enantiomers.

- (1R,2'S) and (1S,2'R) form a diastereomeric pair.

The absence of stereochemical descriptors in PubChem data suggests the compound is reported as a racemic mixture or with unspecified configuration.

Comparative Analysis of Isomeric Forms

Structural isomers of this compound arise from variations in substituent placement or functional group identity:

Positional Isomerism :

- Moving the methyl group from cyclobutane carbon 3 to carbon 2 yields 1-(1-aminobutan-2-yl)-2-methylcyclobutan-1-ol , a positional isomer with distinct physicochemical properties.

- Relocating the amino group to carbon 2 of the butan-2-yl chain produces 1-(2-aminobutan-2-yl)-3-methylcyclobutan-1-ol .

Functional Group Isomerism :

- Replacing the hydroxyl group with a ketone yields 1-(1-aminobutan-2-yl)-3-methylcyclobutan-1-one , altering hydrogen-bonding capacity and reactivity.

The table below summarizes key isomeric variations:

| Isomer Type | Structural Feature Alteration | Impact on Properties |

|---|---|---|

| Positional (Cyclobutane) | Methyl group at C2 vs. C3 | Altered ring strain and solubility |

| Positional (Butan-2-yl) | Amino group at C1 vs. C2 | Modified hydrogen-bonding interactions |

| Functional Group | Hydroxyl → Ketone | Increased electrophilicity |

Properties

Molecular Formula |

C10H21NO |

|---|---|

Molecular Weight |

171.28 g/mol |

IUPAC Name |

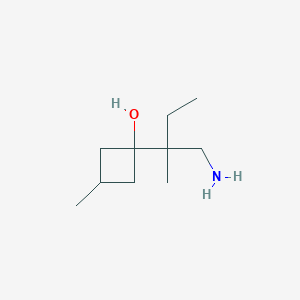

1-(1-amino-2-methylbutan-2-yl)-3-methylcyclobutan-1-ol |

InChI |

InChI=1S/C10H21NO/c1-4-9(3,7-11)10(12)5-8(2)6-10/h8,12H,4-7,11H2,1-3H3 |

InChI Key |

IKRYUSPFFBIZKL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(CN)C1(CC(C1)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Amino-2-methylbutan-2-yl)-3-methylcyclobutan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-amino-2-methylbutan-2-ylamine with a suitable cyclobutanone derivative under controlled conditions. The reaction typically requires a catalyst, such as palladium, and may involve hydrogenation steps to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of 1-(1-Amino-2-methylbutan-2-yl)-3-methylcyclobutan-1-ol may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(1-Amino-2-methylbutan-2-yl)-3-methylcyclobutan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form a secondary or tertiary amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of cyclobutanone derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted cyclobutane derivatives.

Scientific Research Applications

1-(1-Amino-2-methylbutan-2-yl)-3-methylcyclobutan-1-ol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocyclic compounds.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.

Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-(1-Amino-2-methylbutan-2-yl)-3-methylcyclobutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, leading to various biological effects. The compound may modulate specific pathways, resulting in therapeutic or biological outcomes.

Comparison with Similar Compounds

Cyclobutane Derivatives

- 1-(1-Amino-2-methylpropan-2-yl)-2,3-dimethylcyclobutan-1-ol (CAS 1863047-51-1): Structural Differences: Features a 2,3-dimethylcyclobutane ring instead of 3-methyl. Molecular Formula: C₁₀H₂₁NO; Molecular Weight: 171.28 g/mol. Key Properties: Increased steric hindrance due to additional methyl groups may reduce solubility compared to the target compound .

- 1-[(Methylamino)methyl]cyclobutan-1-ol (CAS 1461706-88-6): Structural Differences: Replaces the branched aminoalkyl chain with a methylaminomethyl group. Molecular Formula: C₆H₁₃NO; Molecular Weight: 115.18 g/mol. Key Properties: Simpler structure with lower molecular weight, likely enhancing bioavailability but reducing chiral complexity .

Cyclopentane and Linear Analogs

- 1-(1-Amino-2-methylpropan-2-yl)-3-ethylcyclopentan-1-ol: Structural Differences: Cyclopentane ring instead of cyclobutane; ethyl substituent replaces methyl.

- (S)-2-Amino-3-methylbutan-1-ol: Structural Differences: Linear amino alcohol lacking the cyclobutane scaffold. Molecular Formula: C₅H₁₃NO; Molecular Weight: 103.16 g/mol. Key Properties: Higher solubility in polar solvents due to reduced steric bulk, but less rigid structure may lead to faster enzymatic degradation .

Physicochemical and Pharmacological Comparisons

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility (Predicted) | Metabolic Stability (Predicted) |

|---|---|---|---|---|---|

| Target Compound | C₁₀H₂₁NO | 171.28 | 3-methylcyclobutanol, branched aminoalkyl | Moderate | High (due to cyclobutane) |

| 1-[(Methylamino)methyl]cyclobutan-1-ol | C₆H₁₃NO | 115.18 | Methylaminomethyl | High | Moderate |

| (S)-2-Amino-3-methylbutan-1-ol | C₅H₁₃NO | 103.16 | Linear chain | High | Low |

Key Findings :

- The cyclobutane ring in the target compound confers rigidity, which may enhance binding affinity to biological targets compared to linear analogs like (S)-2-amino-3-methylbutan-1-ol .

- Structural analogs with additional alkyl groups (e.g., 2,3-dimethylcyclobutane) exhibit higher molecular weights and reduced solubility, which could limit pharmacokinetic performance .

Biological Activity

1-(1-Amino-2-methylbutan-2-yl)-3-methylcyclobutan-1-ol, with the molecular formula and a molecular weight of 171.28 g/mol, is a compound of interest in various biochemical and pharmaceutical applications. This article reviews its biological activity, synthesizing findings from diverse sources, including case studies and research data.

1-(1-Amino-2-methylbutan-2-yl)-3-methylcyclobutan-1-ol is characterized by its unique cyclobutane structure, which contributes to its biological interactions. Its properties include:

- Molecular Weight : 171.28 g/mol

- LogP : 1.9, indicating moderate lipophilicity

- Hydrogen Bond Donor Count : 2

- Hydrogen Bond Acceptor Count : 2

Biological Activity

The biological activity of this compound has been explored primarily in the context of its potential therapeutic applications. Below are key findings:

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives of cyclobutanols have shown effectiveness against various bacterial strains. A study demonstrated that modifications on the cyclobutane ring can enhance antibacterial activity, suggesting that 1-(1-Amino-2-methylbutan-2-yl)-3-methylcyclobutan-1-ol may possess similar properties .

Neuroprotective Effects

Neuroprotective potential has been observed in related compounds. A study on amino alcohols indicated that such structures can inhibit neuroinflammation and promote neuronal survival in models of neurodegenerative diseases . The specific mechanisms may involve modulation of neurotransmitter systems and reduction of oxidative stress.

Case Studies

Several case studies have documented the effects of similar compounds:

-

Study on Neuroprotection :

- Objective : To assess the neuroprotective effects of amino alcohol derivatives.

- Findings : The study found that certain derivatives improved cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta accumulation.

- Relevance : This suggests a potential pathway for 1-(1-Amino-2-methylbutan-2-yl)-3-methylcyclobutan-1-ol to exert similar effects.

-

Antimicrobial Efficacy :

- Objective : Evaluation of cyclobutane derivatives against resistant bacterial strains.

- Findings : The derivatives demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli.

- Relevance : This supports further investigation into the antimicrobial properties of 1-(1-Amino-2-methylbutan-2-yl)-3-methylcyclobutan-1-ol.

Research Findings Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C10H21NO |

| Molecular Weight | 171.28 g/mol |

| LogP | 1.9 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Antimicrobial Activity | Positive (related studies) |

| Neuroprotective Effects | Potential (related studies) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.